molecular formula C19H23N3O3S2 B2656668 2-({4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide CAS No. 941961-36-0

2-({4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2656668
CAS No.: 941961-36-0
M. Wt: 405.53
InChI Key: SIZVYATZGSPKPI-UHFFFAOYSA-N
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Description

2-({4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps like recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-({4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

2-({4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-cyclopentyl-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c1-25-16-8-4-7-14(9-16)21-18(24)12-27-19-22-15(11-26-19)10-17(23)20-13-5-2-3-6-13/h4,7-9,11,13H,2-3,5-6,10,12H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZVYATZGSPKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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